molecular formula C21H26N8O B4460574 N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine

N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine

Cat. No.: B4460574
M. Wt: 406.5 g/mol
InChI Key: IWJWATPNQMCVRW-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine is a complex organic compound that features a triazine ring, a pyridyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine typically involves multiple steps, starting with the formation of the triazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine ring.

    Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents on the triazine ring. Examples include:

  • N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine
  • N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methylphenyl)amine

Uniqueness

The uniqueness of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-N-(2-methoxy-5-methylphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O/c1-15-6-7-17(30-2)16(13-15)24-21-26-18(25-20(22)27-21)14-28-9-11-29(12-10-28)19-5-3-4-8-23-19/h3-8,13H,9-12,14H2,1-2H3,(H3,22,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJWATPNQMCVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Reactant of Route 3
Reactant of Route 3
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Reactant of Route 4
Reactant of Route 4
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Reactant of Route 5
Reactant of Route 5
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Reactant of Route 6
Reactant of Route 6
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine

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